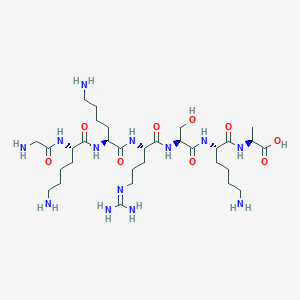![molecular formula C9H8N2O B14240887 5H-[1,3]Oxazolo[3,2-a]pyrrolo[1,2-d]pyrazine CAS No. 475437-19-5](/img/structure/B14240887.png)
5H-[1,3]Oxazolo[3,2-a]pyrrolo[1,2-d]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-OXAZOLO[3,2-A]PYRROLO[1,2-D]PYRAZINE is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 5H-OXAZOLO[3,2-A]PYRROLO[1,2-D]PYRAZINE can be achieved through various synthetic routes. Common methods include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other techniques . One typical synthetic route involves the preparation of pyrrole-derived α,β-alkynyl ketones, followed by Sonogashira cross-coupling, pyrazole formation through reaction with hydrazine monohydrate, and subsequent cyclization steps . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
5H-OXAZOLO[3,2-A]PYRROLO[1,2-D]PYRAZINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine monohydrate, gold catalysts, and sodium hydride (NaH) . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with enhanced biological activities.
Scientific Research Applications
5H-OXAZOLO[3,2-A]PYRROLO[1,2-D]PYRAZINE has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for drug discovery and development due to its diverse biological activities . In biology and medicine, it is studied for its potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent . Additionally, it has applications in the industry as a component in the synthesis of bioactive molecules and organic materials .
Mechanism of Action
The exact mechanism of action of 5H-OXAZOLO[3,2-A]PYRROLO[1,2-D]PYRAZINE is not fully understood. it is known to interact with various molecular targets and pathways, leading to its diverse biological activities . For example, its antimicrobial action is effective against both gram-positive and gram-negative microorganisms . The compound’s kinase inhibitory activity suggests it may interfere with specific signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
5H-OXAZOLO[3,2-A]PYRROLO[1,2-D]PYRAZINE can be compared with other pyrrolopyrazine derivatives, such as pyrrolo[1,2-a]pyrazine and 5H-pyrrolo[2,3-b]pyrazine . While pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities, 5H-pyrrolo[2,3-b]pyrazine derivatives show greater activity in kinase inhibition . This highlights the unique properties of 5H-OXAZOLO[3,2-A]PYRROLO[1,2-D]PYRAZINE, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
475437-19-5 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-oxa-1,7-diazatricyclo[7.3.0.03,7]dodeca-2,5,9,11-tetraene |
InChI |
InChI=1S/C9H8N2O/c1-2-8-6-11-4-5-12-9(11)7-10(8)3-1/h1-5,7H,6H2 |
InChI Key |
SSRBXQGPPSNMOO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CN2C=C3N1C=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N,N-Bis(2,3-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14240842.png)
![(2S)-1-[2-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B14240844.png)

![4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14240860.png)
![(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14240872.png)


![Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane](/img/structure/B14240881.png)

